![molecular formula C15H28I2N2 B1664916 trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide CAS No. 63951-23-5](/img/structure/B1664916.png)
trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide: is a bioactive chemical compound with the molecular formula C15H28IN2+ and a molar mass of 363.31 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide typically involves the reaction of 3-(p-TRIMETHYLAMMONIOPHENYL)PROPYL)TRIMETHYL with iodine under controlled conditions. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete reaction and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology: In biological research, it is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: In medicine, it is investigated for its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: In the industrial sector, this compound is used in the production of various chemical products and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide involves its interaction with specific molecular targets and pathways within cells. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
- AMMONIUM, (3-(p-TRIMETHYLAMMONIOPHENYL)PROPYL)TRIMETHYL-, DIBROMIDE
- AMMONIUM, (3-(p-TRIMETHYLAMMONIOPHENYL)PROPYL)TRIMETHYL-, DICHLORIDE
Uniqueness: Compared to similar compounds, trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide is unique due to its specific iodine content, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications.
Propriétés
Numéro CAS |
63951-23-5 |
|---|---|
Formule moléculaire |
C15H28I2N2 |
Poids moléculaire |
490.2 g/mol |
Nom IUPAC |
trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide |
InChI |
InChI=1S/C15H28N2.2HI/c1-16(2,3)13-7-8-14-9-11-15(12-10-14)17(4,5)6;;/h9-12H,7-8,13H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
YIGNINFAAFTVJS-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
SMILES canonique |
C[N+](C)(C)CCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ammonium, (3-(p-trimethylammoniophenyl)propyl)trimethyl-, diiodide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


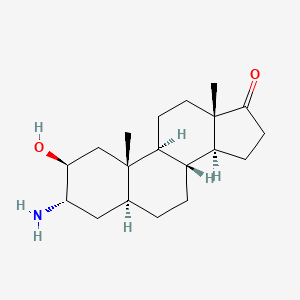
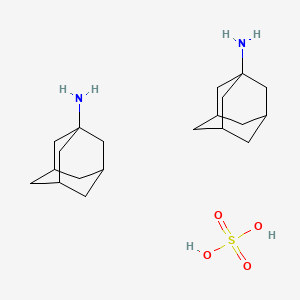

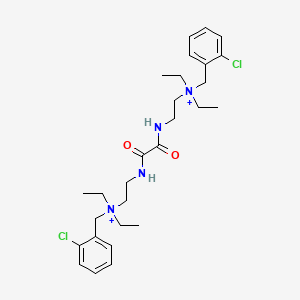
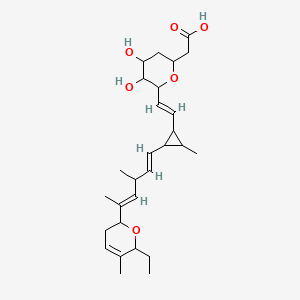
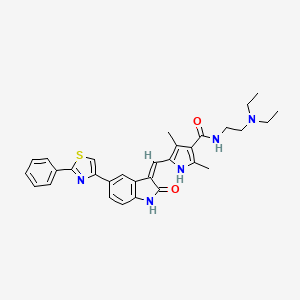
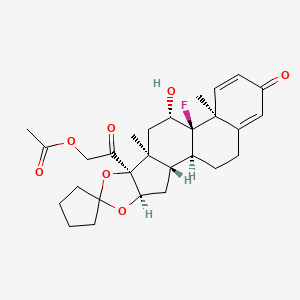
![7-[[4-(4,7,10,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-trien-7-ylmethyl)phenyl]methyl]-4,7,10,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B1664842.png)
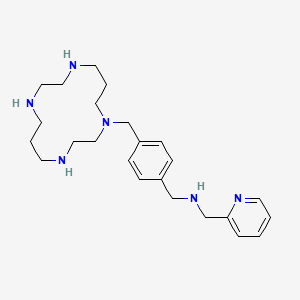
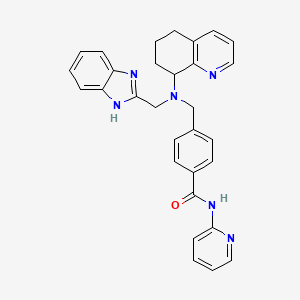

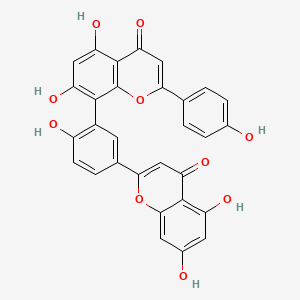
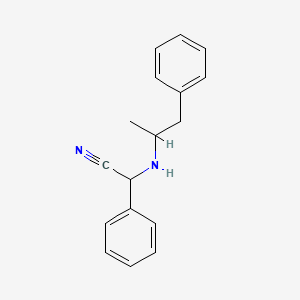
![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)
